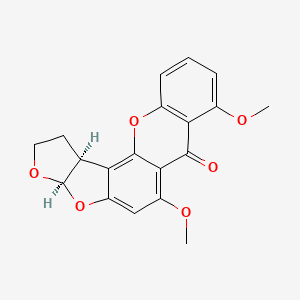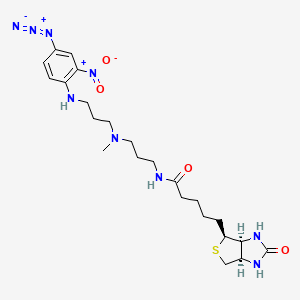
N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT is a compound primarily used in molecular biology for labeling DNA, RNA, and proteins. It is composed of biotin, which is bound to a photoreactive arylazide group through a charged linker arm . This compound is particularly valuable for its ability to label single-stranded DNA and both linear and supercoiled double-stranded DNA .
准备方法
Synthetic Routes and Reaction Conditions
N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT is synthesized by combining biotin with a photoreactive arylazide group. The synthesis involves the formation of biotin {3-[3-(4-azido-2-nitroanilino)-N-methylpropylamino]propylamide} acetate salt . The reaction conditions typically require a controlled environment to ensure the stability of the photoreactive group.
Industrial Production Methods
Industrial production of photobiotin acetate salt involves large-scale synthesis under stringent conditions to maintain the purity and stability of the compound. The process includes the use of high-purity reagents and advanced purification techniques to achieve an assay of ≥95% .
化学反应分析
Types of Reactions
N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): Requires copper as a catalyst and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst.
Major Products Formed
The major products formed from these reactions are biotinylated molecules, which are used for various labeling and detection applications in molecular biology .
科学研究应用
N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT has a wide range of applications in scientific research:
Labeling DNA Probes: Used to label DNA probes for hybridizations to determine genomic relatedness.
Labeling RNA and Proteins: Utilized for labeling RNA and proteins in various biochemical assays.
Detection of Target DNA: Probes prepared using photobiotin can detect target DNA as little as 0.5 pg.
Biochemical Studies: Employed in studies involving protein interactions and enzymatic reactions.
作用机制
The mechanism of action of photobiotin acetate salt relies on its ability to selectively bind to specific proteins and enzymes. The biotin moiety forms interactions with biotin-binding proteins, while the acetate moiety engages with other proteins and enzymes . This selective binding allows for precise labeling and detection of target molecules.
相似化合物的比较
N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT is unique due to its photoreactive arylazide group, which allows for photo-activation and labeling of target molecules. Similar compounds include:
Biotin: Used for labeling but lacks the photoreactive group.
Biotinylated Compounds: Various biotinylated compounds are used for labeling but may not have the same photoreactive properties as photobiotin acetate salt.
This compound stands out for its ability to label DNA, RNA, and proteins with high specificity and sensitivity, making it a valuable tool in molecular biology research.
属性
CAS 编号 |
96087-37-5 |
|---|---|
分子式 |
C23H35N9O4S |
分子量 |
533.6 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide |
InChI |
InChI=1S/C23H35N9O4S/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34)/t18-,20-,22-/m0/s1 |
InChI 键 |
BRLRJZRHRJEWJY-VCOUNFBDSA-N |
手性 SMILES |
CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
SMILES |
CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
规范 SMILES |
CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
同义词 |
N-(4-azido-2-nitrophenyl)-N',N-biotinyl-3-aminopropyl-N'-methyl-1,3-propanediamine photobiotin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


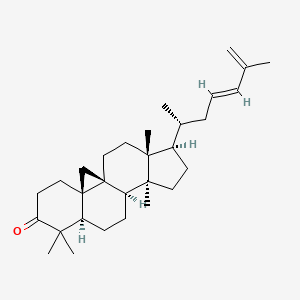
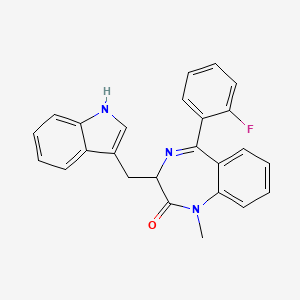
![(E)-but-2-enedioic acid;(5R,7R)-N,N-dimethyl-5-(4-nitrophenoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine](/img/structure/B1254832.png)
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1254833.png)
![(5R,6R)-6-[3-(Propylthio)-1,2,5-thiadiazole-4-yl]-1-azabicyclo[3.2.1]octane](/img/structure/B1254834.png)
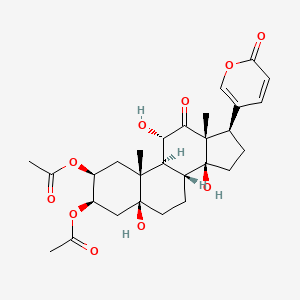
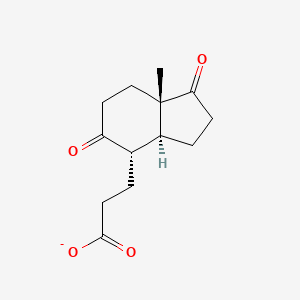

![10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254840.png)
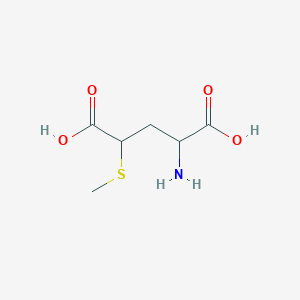
![10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1254843.png)
![3-phenyl-1-[(4R)-4,5,7-trihydroxy-2,2,6-trimethyl-3,4-dihydrochromen-8-yl]propan-1-one](/img/structure/B1254844.png)
![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254848.png)
